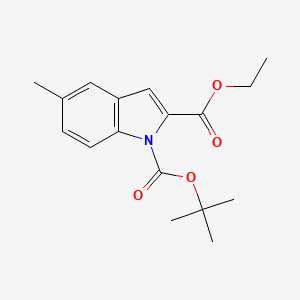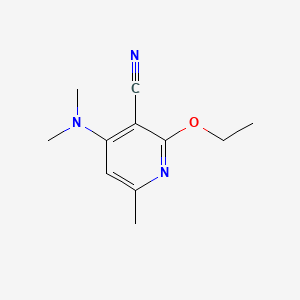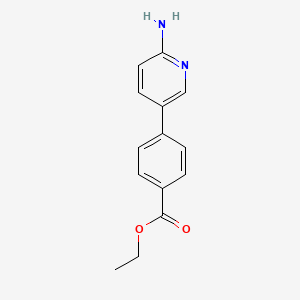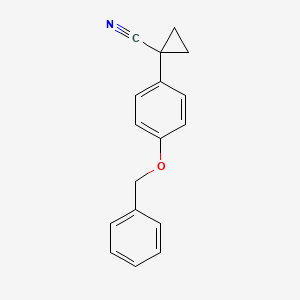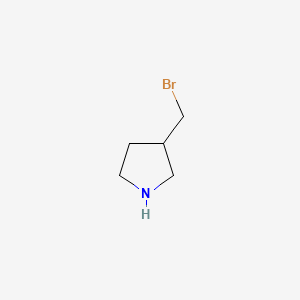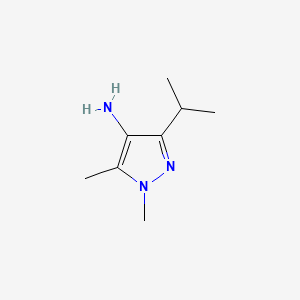![molecular formula C32H28F6N4O3 B594720 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten CAS No. 1256245-84-7](/img/structure/B594720.png)
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten” is a ketone compound with a molecular weight of 630.6 and a molecular formula of C32H28F6N4O3 . .
Synthesis Analysis
This compound is a chiral squaramides organocatalyst that has been intensively investigated within the area of molecular recognition because of their strong hydrogen-bonding activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,5-bis(trifluoroMethyl)phenyl group, a methoxycinchonan group, and a cyclobutene group .Physical And Chemical Properties Analysis
The compound has a boiling point of 643.6±65.0 C at 760 mmHg and a melting point of 227-228 C . It is a solid at room temperature .科学的研究の応用
Catalytic Applications
The compound and its derivatives have been applied in catalytic processes. The diphosphinidenecyclobutene ligand, a related compound, was used as an additive in copper-catalyzed amination reactions of halobenzenes with amines, resulting in the production of secondary or tertiary amines with good to excellent yields (Gajare et al., 2004). Similarly, cationic palladium(II) and rhodium(I) complexes bearing diphosphinidinecyclobutene ligands showed catalytic activity in conjugate addition reactions (Jensen et al., 2007).
Peptide Synthesis
The compound has been used in peptide synthesis. Specifically, a hypervalent iodine reagent, 6-(3,5-Bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione, was synthesized and found to be efficient for the synthesis of dipeptides from various standard amino acids (Zhang et al., 2015).
Synthesis of Aminocyclobutenes
The compound has contributed to the development of methods for synthesizing aminocyclobutenes. A metal-free entry to aminocyclobutenes or aminocyclobutenols from ynamides was developed, using a highly polarized reagent, Tf2 C=CH2, to regioselectively afford bis(triflyl)aminocyclobutenes (Alcaide et al., 2016).
Antimicrobial and Antifungal Activities
Various derivatives of the compound have been tested for antimicrobial and antifungal activities. For instance, the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone were explored, showing effectiveness against gram-positive and gram-negative bacteria (Wanjari, 2020). Additionally, novel bis(trifluoromethyl)phenyl-based strobilurin analogues displayed fungicidal activities, outperforming some commercial strobilurin fungicides (Liu et al., 2008).
Synthesis of Amino Acids and Derivatives
The compound has been used in the synthesis of novel amino acids and their derivatives. For instance, trifluoromethyl-substituted analogues of the 1-amino-cyclobutane-1-carboxylic acid were synthesized, with potential applications in pharmaceuticals (Radchenko et al., 2009).
Safety and Hazards
特性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16-,17-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDHFLTDHDJKH-FRSFCCSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)


![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)
